

NACE SP0170 shutdown procedures PTA SCC

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Compound Focus: Tetrathionic acid

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Understanding PTA-SCC and NACE SP0170

Q1: What is Polythionic Acid Stress Corrosion Cracking (PTA-SCC)? PTA-SCC is an intergranular cracking phenomenon that affects **austenitic stainless steels and other austenitic alloys** [1]. It requires the simultaneous presence of three conditions:

- **A Sensitized Microstructure:** The alloy must have **chromium-depleted zones** adjacent to grain boundaries. This "sensitization" occurs when the metal is exposed to temperatures within the **sensitizing range (approximately 400°C to 815°C)**, leading to the precipitation of chromium carbides at grain boundaries and a local loss of corrosion resistance [2] [3] [4].
- **Tensile Stress:** This can be residual stress from welding or fabrication, or applied operational stress [2] [4].
- **Polythionic Acid (PTA):** This acid forms when **sulfide scales** (formed from exposure to H₂S during operation) react with **oxygen and moisture** (air and water) during unit shutdowns or maintenance [1] [2] [3].

Q2: What is the purpose of NACE SP0170? NACE SP0170 is a standard practice that provides mitigation methods to protect austenitic alloys from PTA-SCC during the shutdown, startup, and downtime of refinery equipment [1]. Its goal is to break one of the essential links in the PTA-SCC failure chain, primarily by preventing the formation of polythionic acid or its contact with sensitized metal surfaces.

Mitigation Methods as per NACE SP0170

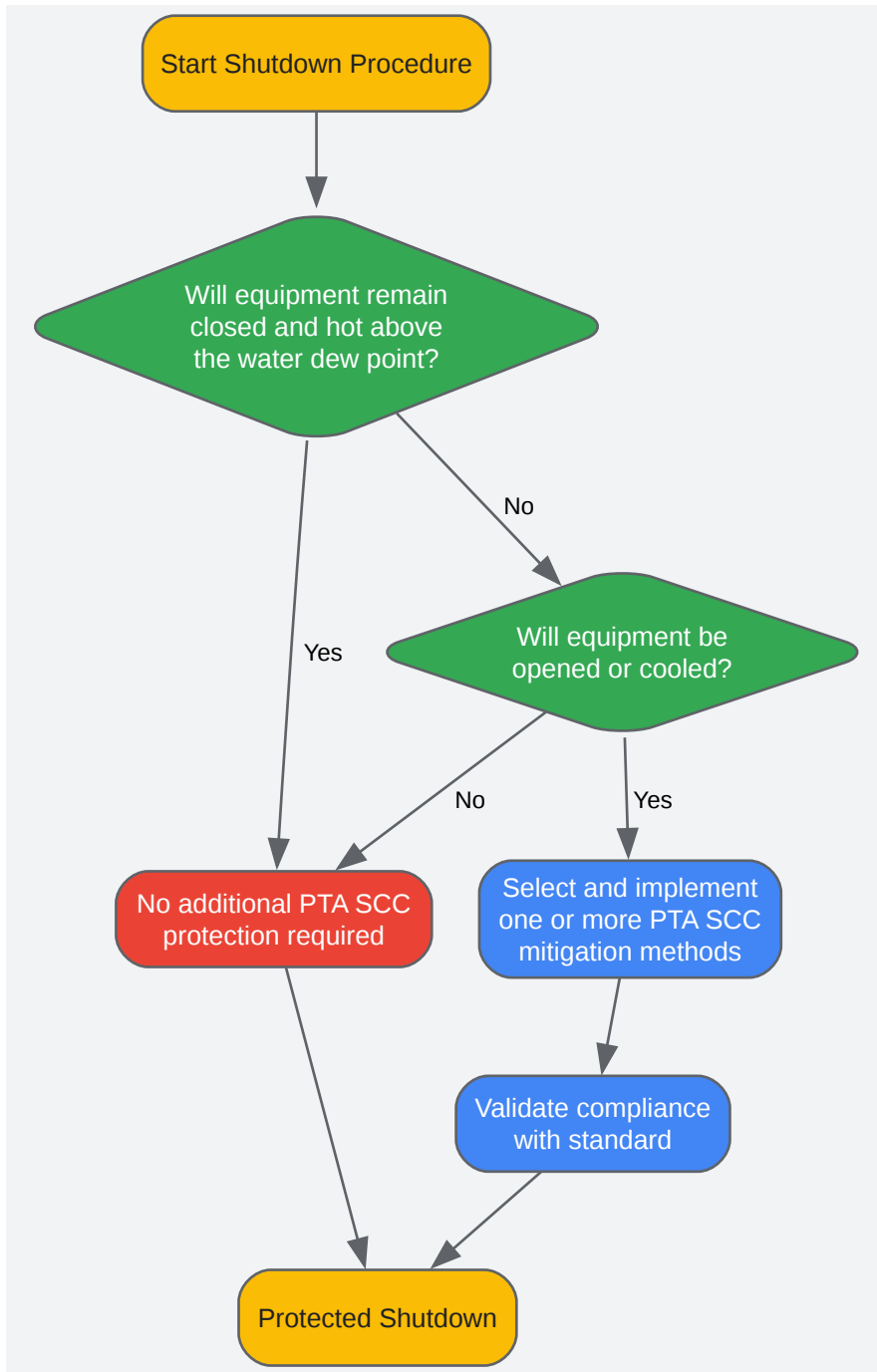
The standard outlines four primary methods for mitigation. The choice of method depends on a risk assessment that considers the equipment's condition, plant capabilities, and potential exposure risks during implementation [1].

The table below summarizes the core protection methods:

Mitigation Method	Core Principle	Key Technical Parameters	Application Notes
Material Selection [1]	Use alloys resistant to sensitization (e.g., low-carbon or stabilized grades).	Risk-based assessment of PTA SCC.	Does not eliminate risk; sensitization can still occur over time [3] [4].
Nitrogen Purging [1]	Exclude oxygen using an inert gas blanket.	Use of dry nitrogen; maintain positive pressure.	Also helps exclude water. Requires careful monitoring of pressure and oxygen ingress.
Alkaline Washing [1]	Neutralize any polythionic acid on metal surfaces.	Use of soda ash (sodium carbonate) solution; must ensure all surfaces are wetted.	Effective but can be difficult to drain fully from complex equipment like vertical heater tubes, risking concentrated salts causing other issues [1].
Dry Air [1]	Prevent condensation of liquid water.	Maintain dew point of air > 22°C (40°F) below internal metal surface temperature.	Uses dehumidified air. Requires monitoring of dew point and metal temperature.

Decision Workflow for Shutdown Protection

The following diagram illustrates the logical decision-making process for selecting and implementing a PTA-SCC mitigation strategy during a shutdown, based on the guidelines of NACE SP0170.



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Troubleshooting Common Scenarios

Scenario 1: Ineffective Alkaline Washing

- **Problem:** Residual alkaline wash solution is trapped in vertical heater tubes. Upon startup, boiling concentrates carbonate and chloride salts, leading to **SCC or solids plugging** [1].
- **Solution:** Develop and validate effective draining and drying procedures, such as **nitrogen sponge pigging**. Alternatively, circulate hydrocarbon (with turbulent flow) during startup to flush out residual solutions [1].

Scenario 2: Protection of Heater Tubes

- **Problem:** Internal surfaces are coked, preventing alkaline wash solution from contacting the metal surface [1].
- **Solution:** Perform **decoking prior to or concurrent with alkaline washing**. Ensure tubes do not see water condensation before decoking is complete and protection is applied [1].
- **Problem:** External surfaces of tubes have sulfide scales from fuel-rich combustion [1].
- **Solution:** Consider PTA SCC protection based on risk. Options include **alkaline washing external surfaces, maintaining tube temperature above dew point with pilots, or using dehumidification** in the firebox [1].

Scenario 3: Material Limitations

- **Problem:** Even low-carbon (L-grades) and stabilized (e.g., 321, 347) stainless steels can sensitize after prolonged high-temperature service, requiring ongoing PTA-SCC protection during every shutdown [3] [4].
- **Solution:** For new equipment or replacements, consider advanced alloys designed for high sensitization resistance. Some proprietary versions of Type 347LN have been shown to be immune to sensitization after long-term exposure, potentially eliminating the need for NACE SP0170 mitigation procedures [3].

Key Takeaways for Researchers

For your research and development work, especially when designing experimental systems that simulate refinery conditions, the core principles are:

- **Understand the Failure Mechanism:** PTA-SCC is a specific threat that arises from the combination of **sensitized microstructure, tensile stress, and a specific corrosive environment (polythionic acid)** [2] [3].
- **Focus on Prevention:** The most robust strategies involve **breaking the environmental link** by rigorously excluding oxygen and moisture via nitrogen purging or controlled atmospheres [1].
- **Validate Your Methods:** Simply following a procedure is insufficient. NACE SP0170 emphasizes the need to **validate compliance**, for example, by monitoring dew points, pressure, and ensuring

complete coverage of alkaline solutions [1].

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